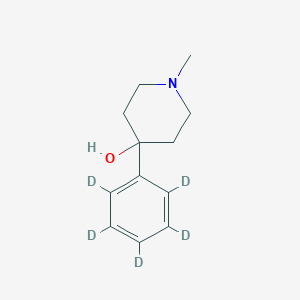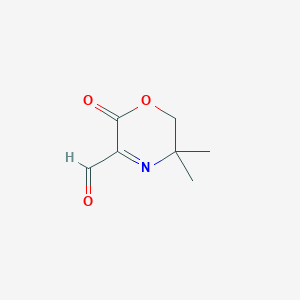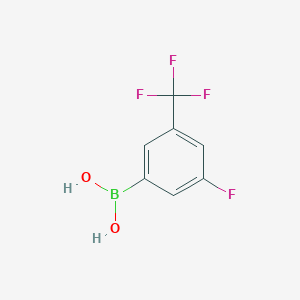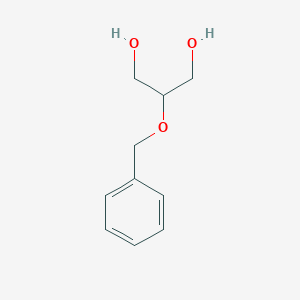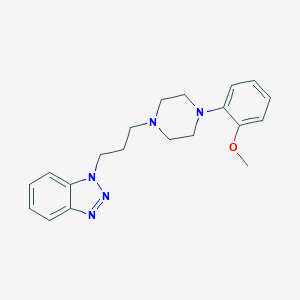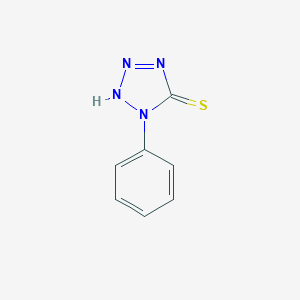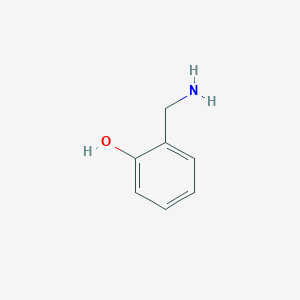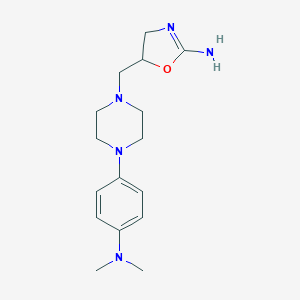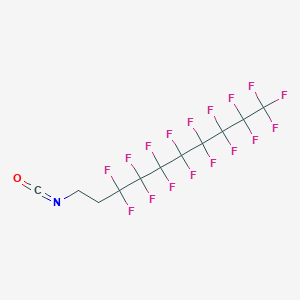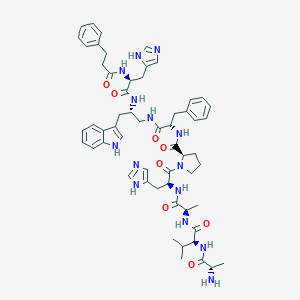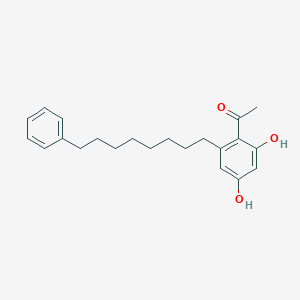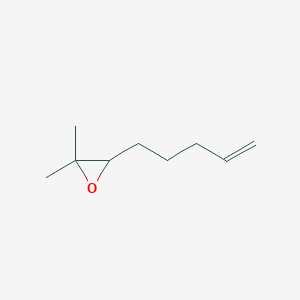
2,2-Dimethyl-3-pent-4-enyloxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-pent-4-enyloxirane is an organic compound with the molecular formula C10H16O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is also known as myrcene oxide due to its structural relationship with myrcene, a naturally occurring terpene. The oxirane ring in this compound is highly reactive, making it a valuable intermediate in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-3-pent-4-enyloxirane can be synthesized through the epoxidation of myrcene. The epoxidation process involves the addition of an oxygen atom to the carbon-carbon double bond in myrcene, forming the oxirane ring. Common reagents used for this reaction include peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow epoxidation of myrcene. This process is optimized for large-scale production, utilizing fixed-bed reactors and catalysts to enhance the reaction rate and efficiency. The product is then purified through distillation or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-pent-4-enyloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols or alkanes, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different functionalized compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions to achieve ring opening.
Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Diols, hydroxy ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Functionalized alcohols, ethers, or amines.
科学研究应用
2,2-Dimethyl-3-pent-4-enyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers. Its reactivity makes it a valuable building block for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds and drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2,2-Dimethyl-3-pent-4-enyloxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly susceptible to nucleophilic attack. This leads to ring-opening reactions, where the nucleophile attacks one of the carbon atoms in the ring, resulting in the formation of a new bond and the opening of the ring. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.
相似化合物的比较
2,2-Dimethyl-3-pent-4-enyloxirane can be compared with other similar compounds, such as:
2,2-Dimethyl-3-(3-methyl-4-penten-1-yl)oxirane: This compound has a similar structure but differs in the position of the double bond. It exhibits similar reactivity but may have different physical properties and applications.
2,2-Dimethyl-3-(3-methylidenepent-4-enyl)oxirane: Another closely related compound with a different arrangement of the double bond. It shares similar chemical properties but may be used in different applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
157474-64-1 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-pent-4-enyloxirane |
InChI |
InChI=1S/C9H16O/c1-4-5-6-7-8-9(2,3)10-8/h4,8H,1,5-7H2,2-3H3 |
InChI 键 |
TVAVXNPYPOKUIW-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CCCC=C)C |
规范 SMILES |
CC1(C(O1)CCCC=C)C |
同义词 |
Oxirane, 2,2-dimethyl-3-(4-penten-1-yl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


